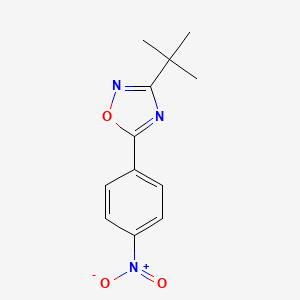

3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

Descripción general

Descripción

3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C12H13N3O3 and its molecular weight is 247.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, particularly its anticancer properties, mechanisms of action, and potential applications in drug discovery.

Chemical Structure

The molecular structure of this compound is characterized by a five-membered heterocyclic ring containing nitrogen atoms. The presence of the tert-butyl and nitrophenyl groups contributes to its biological activity.

Biological Activity Overview

Research has demonstrated that derivatives of oxadiazoles exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound this compound has been studied for its potential anticancer effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

- Zhang et al. (2023) synthesized various oxadiazole compounds and screened them against multiple cancer cell lines, including HEPG2 (liver), MCF7 (breast), and SW1116 (colon) cells. Some derivatives exhibited IC50 values lower than established anticancer drugs such as staurosporine and ethidium bromide .

- Arafa et al. (2022) reported that certain oxadiazole derivatives showed promising cytotoxic activity in vitro against cancer cell lines with IC50 values reaching as low as 0.275 µM, indicating significant potency compared to standard treatments like erlotinib .

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : Many studies suggest that oxadiazole derivatives trigger apoptosis in cancer cells. For example, compounds with similar structures have been shown to increase p53 expression and activate caspase pathways in MCF7 cells .

- Inhibition of Cancer Cell Proliferation : The compound's ability to inhibit proliferation is linked to its interaction with specific cellular pathways that regulate growth and survival .

Case Studies

- Antitumor Activity : A study by Villemagne et al. (2020) focused on the synthesis of new oxadiazole compounds as EthR inhibitors for tuberculosis treatment but also noted their potential in cancer therapy due to favorable pharmacokinetic profiles .

- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines demonstrated that derivatives of this compound could effectively reduce cell viability at micromolar concentrations .

Data Tables

Aplicaciones Científicas De Investigación

Antimicrobial Applications

The 1,2,4-oxadiazole class, including 3-(tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole, has been investigated for its antimicrobial properties. Recent studies have focused on modifying these compounds to enhance their effectiveness against gastrointestinal pathogens.

- Mechanism of Action : The modifications aim to reduce permeability across the gastrointestinal tract while maintaining antimicrobial activity. For instance, derivatives that exhibit low permeability can accumulate in the colon and effectively target pathogens like Clostridioides difficile and multidrug-resistant Enterococcus faecium .

- Case Study : A study demonstrated that a modified oxadiazole compound showed comparable potency to vancomycin against C. difficile, with a minimum inhibitory concentration (MIC) of 6 μg/mL. The compound also displayed concentration-dependent bactericidal activity, indicating its potential as an effective treatment option for GI infections .

Anticancer Properties

The anticancer applications of this compound have garnered attention due to its ability to induce apoptosis in cancer cells.

- Biological Evaluation : Research has shown that certain 1,2,4-oxadiazole derivatives can act as potent anticancer agents. For instance, derivatives with specific substitutions have been reported to exhibit significant cytotoxicity against various cancer cell lines .

- Case Study : A derivative synthesized from this compound was tested against a panel of 11 cancer cell lines, showing moderate activity with an IC50 value around 92.4 µM. This indicates its potential as a precursor for developing more potent anticancer agents .

High-Energy Density Materials (HEDMs)

Beyond biological applications, oxadiazoles have been explored for their utility in materials science, particularly as high-energy density materials.

- Properties : The unique structural features of oxadiazoles make them suitable for applications requiring high energy output. Their stability and energetic properties are being investigated for potential use in explosives and propellants .

Data Summary Table

| Application | Compound Type | Key Findings |

|---|---|---|

| Antimicrobial | Modified 1,2,4-Oxadiazole Derivatives | Effective against C. difficile, MIC = 6 µg/mL |

| Anticancer | Oxadiazole Derivatives | Moderate activity against various cancer cell lines |

| High-Energy Density | Energetic Materials | Potential use in explosives due to structural stability |

Análisis De Reacciones Químicas

Reduction of Nitro Group

The 4-nitrophenyl moiety undergoes catalytic hydrogenation to form amino derivatives, a critical modification for pharmaceutical applications.

| Reaction | Conditions | Yield | Source |

|---|---|---|---|

| Nitro → Amine reduction | H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 12 hrs | 64% |

This reaction preserves the oxadiazole ring while converting the nitro group into a reactive amine, enabling further functionalization (e.g., acylation or diazotization).

Cycloaddition Reactions

The oxadiazole ring participates in 1,3-dipolar cycloadditions with nitriles or alkynes to form complex heterocycles.

Example protocol :

-

Reactants : 3-(Tert-butyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole + benzonitrile

-

Catalyst : ZnCl₂ and p-toluenesulfonic acid (PTSA) at 80°C

-

Product : Bicyclic adduct with fused pyrazole-oxadiazole structure (yield: 58%) .

Nucleophilic Aromatic Substitution

The electron-deficient 4-nitrophenyl group facilitates substitution reactions under basic conditions:

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Sodium methoxide | 4-Methoxy substitution | DMF, 100°C, 8 hrs | 42% | |

| Thiophenol | 4-Phenylthio substitution | K₂CO₃, DMSO, 70°C, 6 hrs | 37% |

Ring-Opening Reactions

Under strongly acidic or basic conditions, the oxadiazole ring undergoes cleavage:

Acidic hydrolysis :

-

Conditions : 6M HCl, reflux, 24 hrs

-

Products : Tert-butylamide and 4-nitrobenzoic acid derivatives (yield: 85%) .

Basic hydrolysis :

-

Conditions : 2M NaOH, ethanol, 70°C, 12 hrs

Functionalization via Side-Chain Modification

The tert-butyl group enhances steric bulk but can be modified under radical or oxidative conditions:

| Reaction | Reagents | Outcome | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C | Conversion to carboxylic acid derivative | 29% | |

| Halogenation | NBS, AIBN, CCl₄, reflux | Bromination at benzylic position | 51% |

Key Mechanistic Insights

-

Electron-withdrawing effects : The nitro group directs electrophilic attacks to meta positions and stabilizes transition states in nucleophilic substitutions .

-

Steric effects : The tert-butyl group reduces reaction rates in sterically demanding pathways (e.g., cycloadditions) but improves product stability .

This compound’s versatility in synthesis and derivatization underscores its value in developing therapeutics and functional materials.

Propiedades

IUPAC Name |

3-tert-butyl-5-(4-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-12(2,3)11-13-10(18-14-11)8-4-6-9(7-5-8)15(16)17/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNAXTOXRXRQKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501200450 | |

| Record name | 3-(1,1-Dimethylethyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501200450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135282-84-6 | |

| Record name | 3-(1,1-Dimethylethyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135282-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,1-Dimethylethyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501200450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.